molecular formula C32H24N2O4S B14759731 4,4'-(Sulfonylbis(4,1-phenylene))bis(5-methyl-3-phenylisoxazole)

4,4'-(Sulfonylbis(4,1-phenylene))bis(5-methyl-3-phenylisoxazole)

Cat. No.: B14759731
M. Wt: 532.6 g/mol
InChI Key: AUIOWYYONOZNHZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4,4’-(Sulfonylbis(4,1-phenylene))bis(5-methyl-3-phenylisoxazole) involves multiple steps. One common synthetic route includes the reaction of 4,4’-sulfonylbis(4,1-phenylene) with 5-methyl-3-phenylisoxazole under specific conditions . The reaction typically requires a solvent such as dichloromethane and may involve catalysts to facilitate the process . Industrial production methods are similar but scaled up to accommodate larger quantities, ensuring purity and consistency of the final product.

Chemical Reactions Analysis

4,4’-(Sulfonylbis(4,1-phenylene))bis(5-methyl-3-phenylisoxazole) undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfoxides.

Scientific Research Applications

4,4’-(Sulfonylbis(4,1-phenylene))bis(5-methyl-3-phenylisoxazole) has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-(Sulfonylbis(4,1-phenylene))bis(5-methyl-3-phenylisoxazole) involves its interaction with molecular targets such as enzymes. Its structural similarity to COX2 inhibitors suggests that it may bind to the active site of the enzyme, blocking its activity and reducing inflammation. The specific pathways involved include the inhibition of prostaglandin synthesis, which is a key mediator of inflammation and pain.

Comparison with Similar Compounds

4,4’-(Sulfonylbis(4,1-phenylene))bis(5-methyl-3-phenylisoxazole) can be compared with other similar compounds such as:

The uniqueness of 4,4’-(Sulfonylbis(4,1-phenylene))bis(5-methyl-3-phenylisoxazole) lies in its specific isoxazole groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C32H24N2O4S

Molecular Weight

532.6 g/mol

IUPAC Name

5-methyl-4-[4-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylphenyl]-3-phenyl-1,2-oxazole

InChI

InChI=1S/C32H24N2O4S/c1-21-29(31(33-37-21)25-9-5-3-6-10-25)23-13-17-27(18-14-23)39(35,36)28-19-15-24(16-20-28)30-22(2)38-34-32(30)26-11-7-4-8-12-26/h3-20H,1-2H3

InChI Key

AUIOWYYONOZNHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)C5=C(ON=C5C6=CC=CC=C6)C

Origin of Product

United States

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